molecular formula C8H13IO3 B13298108 3-Iodo-4-(oxolan-3-yloxy)oxolane

3-Iodo-4-(oxolan-3-yloxy)oxolane

Cat. No.: B13298108
M. Wt: 284.09 g/mol
InChI Key: ZMQSGYFJYNJITI-UHFFFAOYSA-N
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Description

3-Iodo-4-(oxolan-3-yloxy)oxolane is a chemical compound with the molecular formula C8H13IO3 and a molecular weight of 284.09 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an iodine atom and an oxolane ring.

Preparation Methods

The synthesis of 3-Iodo-4-(oxolan-3-yloxy)oxolane involves several steps. One common synthetic route includes the reaction of oxolane derivatives with iodine-containing reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction conditions, including temperature and time, are carefully monitored to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

3-Iodo-4-(oxolan-3-yloxy)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The oxolane ring can be oxidized under specific conditions to form corresponding oxirane derivatives.

    Reduction Reactions: The compound can be reduced to form simpler alcohol derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-4-(oxolan-3-yloxy)oxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(oxolan-3-yloxy)oxolane involves its interaction with specific molecular targets. The iodine atom and oxolane ring play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

3-Iodo-4-(oxolan-3-yloxy)oxolane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13IO3

Molecular Weight

284.09 g/mol

IUPAC Name

3-iodo-4-(oxolan-3-yloxy)oxolane

InChI

InChI=1S/C8H13IO3/c9-7-4-11-5-8(7)12-6-1-2-10-3-6/h6-8H,1-5H2

InChI Key

ZMQSGYFJYNJITI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2COCC2I

Origin of Product

United States

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